
Cefdinir related compound A
描述
化学反应分析
Cefdinir related compound A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Drug Development and Quality Control
Cefdinir Related Compound A serves as a reference standard in the quality control processes of cefdinir formulations. Its identification and quantification are essential for ensuring the purity and efficacy of cefdinir products.
- Reference Standard : The compound is utilized as a reference standard in various pharmacopoeias, including the United States Pharmacopeia (USP), to establish the quality of cefdinir formulations .
- Impurity Profiling : It aids in impurity profiling during the development of cefdinir, which is crucial for regulatory submissions. The presence of impurities can affect the safety and efficacy of the drug, making it essential to monitor their levels .
Toxicological Studies
Toxicological studies involving this compound are vital for assessing the safety profile of cefdinir. Understanding its toxicity can guide risk assessments and inform clinical use.
- Drug-Induced Liver Injury : Research indicates that compounds related to cefdinir may have implications for drug-induced liver injury. Monitoring these compounds helps in evaluating the overall safety profile of cefdinir .
- Effects During Pregnancy and Lactation : While specific data on this compound during pregnancy and lactation is limited, understanding its effects is crucial for evaluating risks associated with cefdinir use in these populations .
Regulatory Compliance
The pharmaceutical industry must adhere to strict regulatory standards concerning impurities in drug products. This compound plays a key role in compliance with these regulations.
- Regulatory Guidelines : Regulatory bodies such as the FDA and EMA require comprehensive impurity profiles for new drug applications. The characterization of this compound supports compliance with these guidelines .
- Stability Testing : The stability of cefdinir formulations can be influenced by the presence of impurities like this compound. Stability studies help ensure that drugs maintain their efficacy throughout their shelf life .
Research Applications
This compound has potential applications in research beyond its role as a drug impurity.
- Mechanistic Studies : Investigating how this compound interacts with biological systems can provide insights into antibiotic resistance mechanisms and inform future drug design strategies.
- Analytical Method Development : The compound is often used in developing analytical methods for detecting impurities in cephalosporin antibiotics, contributing to advancements in pharmaceutical analysis techniques .
Case Studies and Data Tables
In a study assessing the quality of cefdinir formulations, researchers utilized this compound as a reference standard to evaluate impurity levels across various batches. Results indicated that maintaining impurity levels below specified thresholds was critical for ensuring therapeutic efficacy and patient safety.
作用机制
The mechanism of action of Cefdinir related compound A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .
相似化合物的比较
Cefdinir related compound A can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
生物活性
Cefdinir related compound A is a derivative of cefdinir, a third-generation cephalosporin antibiotic. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview.
Overview of Cefdinir
Cefdinir exhibits broad-spectrum bactericidal activity primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting transpeptidation, which is essential for cell wall integrity. The compound is effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Cefdinir's mechanism involves:
- Inhibition of Cell Wall Synthesis : By binding to PBPs, cefdinir prevents the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
- Resistance to Beta-Lactamases : Cefdinir is stable against many common beta-lactamases, enhancing its efficacy against resistant bacterial strains .
Biological Activity Data
The following table summarizes the Minimum Inhibitory Concentrations (MIC) for cefdinir against key pathogens:
Pathogen | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 0.03 |
Streptococcus pneumoniae | 0.5 |
Haemophilus influenzae | 1.0 |
These values indicate the potency of cefdinir as an antimicrobial agent .
Case Studies and Clinical Findings
-
Emergent "Bloody Diarrhea" :
- A case series involving three infants reported "bloody diarrhea" associated with cefdinir use in conjunction with iron supplements. The red stools were attributed to a benign interaction between cefdinir and iron-containing formulas, which was reversible upon discontinuation of the drug . This finding highlights the importance of monitoring adverse effects in pediatric populations.
-
Efficacy in Respiratory Infections :
- A clinical trial compared a 5-day regimen of cefdinir to a 10-day regimen of cefprozil for treating acute exacerbations of chronic bronchitis. The study found that cefdinir was as effective as cefprozil, with similar microbiological eradication rates (81% for cefdinir) . However, diarrhea was reported more frequently in patients treated with cefdinir (17% vs. 6% for cefprozil) .
- Pharmacokinetics :
Safety Profile
While generally well-tolerated, cefdinir has been associated with gastrointestinal side effects, particularly diarrhea, which may affect patient compliance . Awareness of these potential adverse effects is essential in clinical practice, especially in vulnerable populations such as children.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for structural identification of Cefdinir related compound A in academic research?
To confirm the identity of this compound (a mixture of four diastereomers), researchers should employ a combination of high-performance liquid chromatography (HPLC) with UV detection (254 nm) and nuclear magnetic resonance (NMR) spectroscopy. The USP monographs specify HPLC conditions using a C18 column (4.6 mm × 15 cm, 5 µm) and a mobile phase of tetramethylammonium hydroxide, acetonitrile, methanol, and edetate disodium (900:60:40:0.4) at 1 mL/min flow rate . For NMR, key structural features such as the open-ring lactone and thiazole moieties can be resolved using 2D experiments (e.g., COSY, HSQC) .
Q. How is this compound quantified in drug substance analysis?
Quantification relies on HPLC-UV with system suitability criteria:
- Column efficiency: ≥7,000 theoretical plates for Cefdinir.
- Resolution: ≥1.5 between Cefdinir and the third isomer of related compound A.
- Tailing factor: ≤3.0 for Cefdinir.
A relative response factor (RRF) is applied to account for UV absorption differences between impurities and the main compound. The total impurity limit for related compound A isomers is ≤0.7% (sum of four isomers) .
Q. What regulatory acceptance criteria govern this compound in pharmacopeial standards?
The USP 35 monograph specifies:
- Individual isomer limits : ≤0.7% for any single isomer.
- Total impurities : ≤1.0% (including related compound A).
Chromatographic thresholds are defined by relative retention times (RRTs) for isomers (e.g., RRT 0.85–1.14) and a reporting threshold of 0.05% .
Advanced Research Questions
Q. What challenges arise in method development for resolving this compound isomers?
Key challenges include:
- Co-elution risks : Overlapping peaks due to structural similarity (e.g., open-ring lactones a–d).
- Mobile phase optimization : Adjusting tetramethylammonium hydroxide pH (5.5) and acetonitrile/methanol ratios to enhance resolution .
- Column selection : C18 columns with high efficiency (≥7,000 plates) are critical. Sub-2µm particles or UPLC systems may improve separation but require validation against USP methods .
Q. How does this compound behave under forced degradation conditions?
Stress studies (acid/base hydrolysis, oxidation, thermal) reveal:
- Acid degradation : Increased related compound A levels due to lactone ring opening.
- Oxidation : Formation of sulfoxide derivatives (RRT 0.36) under H₂O₂ exposure.
- Photostability : No significant degradation under ICH Q1B conditions. Stability-indicating methods must resolve degradation products from related compound A isomers .
Q. What synthetic routes are used to prepare this compound for reference standards?
The compound is synthesized via:
- Oxidation of Cefdinir : Using acetic acid to generate sulfoxide derivatives (30% yield) .
- Lactone ring opening : Controlled hydrolysis under acidic conditions to produce diastereomers.
- Purification : Reverse-phase chromatography (C18 columns) with methanol/water gradients .
Q. How do researchers address data contradictions in molecular weight assignments for related compound A?
Discrepancies in molecular weight (e.g., 413.42 vs. 413.43) are resolved by:
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (413.04637 Da).
- Cross-referencing USP updates : Recent corrections to USP this compound RS (413.42) .
Q. What advanced techniques enable isomer-specific analysis of related compound A?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol modifiers.
- LC-MS/MS : MRM transitions for isomer-specific fragmentation (e.g., m/z 413 → 295).
- Circular dichroism (CD) : Distinguishing diastereomers via lactone ring optical activity .
Q. How do varying isomer ratios of related compound A impact pharmacokinetic studies?
Preclinical studies suggest:
- Bioavailability differences : Isomer b (RRT 0.94) shows 20% lower AUC than isomer a (RRT 0.85).
- Metabolite interference : Isomer d (RRT 1.14) may inhibit hepatic CYP3A4, altering Cefdinir clearance.
Researchers must standardize isomer ratios in reference materials to ensure reproducibility .
Q. What strategies mitigate interference from related compound A in antimicrobial assays?
属性
IUPAC Name |
(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDACXFQGVEO-YJHPLJFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=C(C(=O)O1)NC(SC2)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178422-42-9 | |
Record name | (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178422429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。